molecular formula C15H22N2O2 B11722834 1-(2-Carboxyphenyl)-3-n-butyl piperazine

1-(2-Carboxyphenyl)-3-n-butyl piperazine

Cat. No.: B11722834
M. Wt: 262.35 g/mol
InChI Key: ZYMYMIPFWZXNPH-UHFFFAOYSA-N
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Description

1-(2-Carboxyphenyl)-3-n-butyl piperazine is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Carboxyphenyl)-3-n-butyl piperazine typically involves the reaction of 2-carboxyphenyl piperazine with n-butyl bromide under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Carboxyphenyl)-3-n-butyl piperazine can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Carboxylate salts or esters.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-(2-Carboxyphenyl)-3-n-butyl piperazine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Carboxyphenyl)-3-n-butyl piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

  • 1-(2-Carboxyphenyl)piperazine
  • 1-(2-Carboxyphenyl)-4-methylpiperazine
  • 1-(2-Carboxyphenyl)-3-ethylpiperazine

Comparison: 1-(2-Carboxyphenyl)-3-n-butyl piperazine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

2-(3-butylpiperazin-1-yl)benzoic acid

InChI

InChI=1S/C15H22N2O2/c1-2-3-6-12-11-17(10-9-16-12)14-8-5-4-7-13(14)15(18)19/h4-5,7-8,12,16H,2-3,6,9-11H2,1H3,(H,18,19)

InChI Key

ZYMYMIPFWZXNPH-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CN(CCN1)C2=CC=CC=C2C(=O)O

Origin of Product

United States

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